REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].F[C:8]1[C:15]([CH3:16])=[CH:14][CH:13]=[CH:12][C:9]=1[C:10]#[N:11].[NH:17]1[CH:21]=[CH:20][N:19]=[N:18]1>CN(C=O)C>[CH3:16][C:15]1[C:8]([N:18]2[N:19]=[CH:20][CH:21]=[N:17]2)=[C:9]([CH:12]=[CH:13][CH:14]=1)[C:10]#[N:11] |f:0.1.2|
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Name
|
|
Quantity
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8.18 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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4 g
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Type
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reactant
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Smiles
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FC1=C(C#N)C=CC=C1C
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Name
|
|
Quantity
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1.72 mL
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Type
|
reactant
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Smiles
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N1N=NC=C1
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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CUSTOM
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Details
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quenched with water
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Type
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EXTRACTION
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Details
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before being extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated in vacuo
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Type
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CUSTOM
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Details
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to give the crude product that
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Type
|
CUSTOM
|
Details
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was purified by flash chromatography (
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Type
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WASH
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Details
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eluting with a gradient of 33% to 50% EtOAc in hexane)
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Name
|
|
Type
|
product
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Smiles
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CC=1C(=C(C#N)C=CC1)N1N=CC=N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |